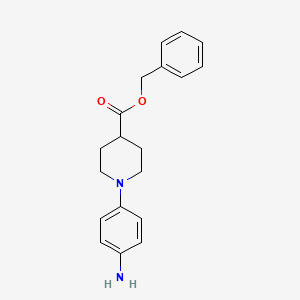![molecular formula C9H10BrN3O B13922947 6-Bromo-1-ethyl-5-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B13922947.png)
6-Bromo-1-ethyl-5-methoxy-1H-imidazo[4,5-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-1-ethyl-5-methoxy-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by the presence of a bromine atom at the 6th position, an ethyl group at the 1st position, and a methoxy group at the 5th position of the imidazo[4,5-b]pyridine core. Imidazopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 6-Bromo-1-ethyl-5-methoxy-1H-imidazo[4,5-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted pyridine and imidazole derivatives.
Bromination: The bromination of the pyridine ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Alkylation: The ethyl group is introduced via alkylation using ethyl halides in the presence of a base such as potassium carbonate.
Methoxylation: The methoxy group is introduced using methanol and a suitable catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
6-Bromo-1-ethyl-5-methoxy-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Bromo-1-ethyl-5-methoxy-1H-imidazo[4,5-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 6-Bromo-1-ethyl-5-methoxy-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific biological activity being studied. Research has shown that imidazopyridines can interact with kinases, ion channels, and other proteins involved in cellular signaling.
Vergleich Mit ähnlichen Verbindungen
6-Bromo-1-ethyl-5-methoxy-1H-imidazo[4,5-b]pyridine can be compared with other imidazopyridine derivatives such as:
6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine: Similar structure but with a methyl group instead of an ethyl group.
6-Bromo-1H-imidazo[4,5-b]pyridine: Lacks the ethyl and methoxy groups, making it less substituted.
6-Bromo-1-ethyl-1H-imidazo[4,5-b]pyridine: Lacks the methoxy group, affecting its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and biological activities, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C9H10BrN3O |
|---|---|
Molekulargewicht |
256.10 g/mol |
IUPAC-Name |
6-bromo-1-ethyl-5-methoxyimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C9H10BrN3O/c1-3-13-5-11-8-7(13)4-6(10)9(12-8)14-2/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
IIJCYAJRXBZUPL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=NC2=NC(=C(C=C21)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


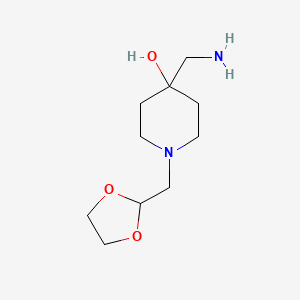

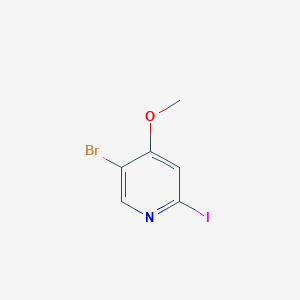
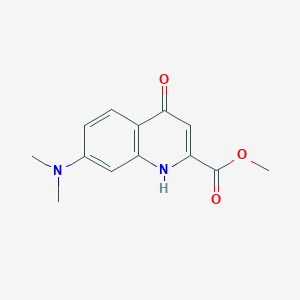
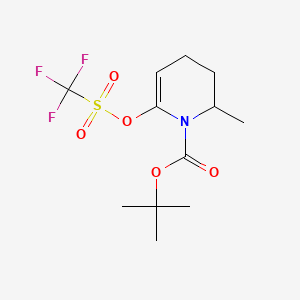
![5-Bromo-3-[(methylsulfonyl)methyl]-2-pyridinamine](/img/structure/B13922905.png)
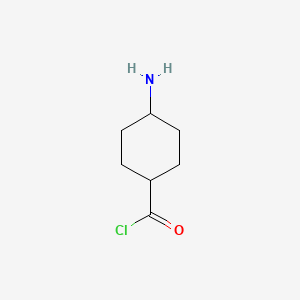

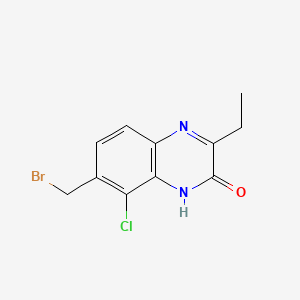

![4-Iodo-1-methoxy-2-[(propan-2-yl)oxy]benzene](/img/structure/B13922930.png)
